(2-Ethoxypyridin-3-yl)methanamine

Description

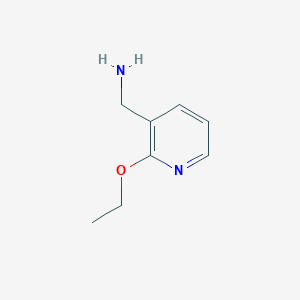

(2-Ethoxypyridin-3-yl)methanamine is a pyridine derivative featuring an ethoxy group (-OCH₂CH₃) at the 2-position of the pyridine ring and a methanamine (-CH₂NH₂) substituent at the 3-position. Pyridine derivatives are widely studied for their pharmacological and chemical relevance, with substituent positions and functional groups critically influencing reactivity, solubility, and biological activity .

Properties

IUPAC Name |

(2-ethoxypyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-11-8-7(6-9)4-3-5-10-8/h3-5H,2,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCIIFCOOYREBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851773-43-8 | |

| Record name | (2-ethoxypyridin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxypyridin-3-yl)methanamine typically involves the reaction of 2-ethoxypyridine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: 2-ethoxypyridine, formaldehyde, and ammonia.

Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature of around 60-80°C.

Procedure: The reactants are mixed and allowed to react for several hours, followed by purification steps to isolate the product.

Industrial Production Methods

In an industrial setting, the production of (2-Ethoxypyridin-3-yl)methanamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxypyridin-3-yl)methanamine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Aldehydes and ketones.

Reduction: Amine derivatives.

Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

(2-Ethoxypyridin-3-yl)methanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in the study of biological pathways and enzyme interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethoxypyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The table below compares (2-Ethoxypyridin-3-yl)methanamine with structurally similar pyridine-based methanamine derivatives:

Key Differences and Implications

In contrast, analogs like (3-Methylpyridin-2-yl)methanamine•HCl lack electron-donating groups at position 2, leading to reduced resonance stabilization . Methoxyethoxy substituents (e.g., in [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine) introduce longer alkyl chains, enhancing lipophilicity and possibly altering membrane permeability in biological systems .

Ethoxy groups, while bulkier, may improve solubility in organic solvents compared to methoxy analogs .

Synthetic Routes: General procedures for β-heteroaryl-α,β-didehydro-α-amino acid derivatives involve reacting pyridine precursors with aromatic amines in acetic acid, as seen in . Similar methods may apply to synthesizing (2-Ethoxypyridin-3-yl)methanamine, though specific conditions (e.g., reaction time, solvent) could vary .

Biological Activity

(2-Ethoxypyridin-3-yl)methanamine is a pyridine derivative characterized by its ethoxy and methanamine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme modulation and receptor interactions. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and biochemistry.

Chemical Structure

The molecular formula of (2-Ethoxypyridin-3-yl)methanamine is , with a molecular weight of approximately 164.20 g/mol. The structure features a pyridine ring with an ethoxy group at the 2-position and a methanamine group at the 3-position, which are crucial for its biological interactions.

Antimicrobial Properties

Research indicates that (2-Ethoxypyridin-3-yl)methanamine exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Enzyme Modulation

The compound has been identified as a potential modulator of enzyme activity, particularly kinases. Kinases are vital in cellular signaling pathways, and compounds that influence their activity can have therapeutic implications for diseases such as cancer and diabetes. The binding interactions of (2-Ethoxypyridin-3-yl)methanamine with kinases may alter enzyme conformation, affecting substrate phosphorylation processes.

The mechanism of action involves the interaction of (2-Ethoxypyridin-3-yl)methanamine with specific molecular targets, including enzymes and receptors. The ethoxy and methanamine groups facilitate binding to active sites, potentially acting as inhibitors or activators depending on the target context. This dual functionality enhances its applicability in drug design.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of (2-Ethoxypyridin-3-yl)methanamine against several pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics, suggesting its potential as an alternative treatment option.

Study 2: Kinase Inhibition

In another investigation, (2-Ethoxypyridin-3-yl)methanamine was tested for its ability to inhibit specific kinases involved in cancer progression. The results indicated that the compound significantly reduced kinase activity in vitro, leading to decreased proliferation of cancer cell lines. This highlights its potential role in targeted cancer therapies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (2-Ethoxypyridin-3-yl)methanamine, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2-Methoxypyridin-3-yl)methanamine | Methoxy group instead of ethoxy | Antimicrobial and kinase inhibition |

| (6-Chloro-2-methoxypyridin-3-yl)methanamine | Chloro substitution at position 6 | Enhanced kinase modulation |

| (6-Bromo-2-methoxypyridin-3-yl)methanamine | Bromine substitution | Varying reactivity and potential cytotoxicity |

This table illustrates how variations in substituents can lead to distinct biological activities and reactivities among pyridine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.